1H and 13C NMR Chemical Shift Assignments for Cyclobutyl 2-Methoxyphenyl Ketone: A Comprehensive Guide
1H and 13C NMR Chemical Shift Assignments for Cyclobutyl 2-Methoxyphenyl Ketone: A Comprehensive Guide
Executive Summary
Cyclobutyl 2-methoxyphenyl ketone is a highly versatile building block frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and other targeted therapeutics [1]. Accurate structural characterization of this molecule is critical for downstream synthetic validation. This whitepaper provides an in-depth, self-validating framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of cyclobutyl 2-methoxyphenyl ketone. By synthesizing empirical data from analogous substructures—such as 2-methoxyacetophenone [2, 3] and cyclobutyl phenyl ketone [4, 5]—this guide establishes a rigorous methodology for spectral interpretation grounded in physical organic chemistry.
Structural Causality and Electronic Effects
To accurately assign the NMR spectra, one must first understand the stereoelectronic forces governing the molecule's magnetic environment. The molecule consists of three distinct spin systems: the electron-rich aromatic ring, the strained cyclobutyl ring, and the bridging carbonyl group.
Aromatic System Dynamics
The 2-methoxyphenyl moiety is subjected to competing electronic effects ("push-pull" dynamics). The methoxy group is a strong resonance donor ( +R ), which significantly increases electron density at the ortho (C-3) and para (C-5) positions, shielding these protons and shifting them upfield (~6.9–7.0 ppm). Conversely, the carbonyl group is an electron-withdrawing group ( −R,−I ), which deshields the ortho proton (H-6), pushing it downfield (~7.55 ppm). Furthermore, steric hindrance between the ortho-methoxy group and the cyclobutyl ring forces the carbonyl group slightly out of coplanarity with the benzene ring, subtly dampening its conjugative deshielding effect compared to an unsubstituted acetophenone.
Cyclobutyl Ring Strain
The cyclobutyl ring adopts a puckered conformation to relieve Baeyer (angle) and Pitzer (torsional) strain. This non-planar geometry renders the geminal protons of the β and γ methylene groups diastereotopic. As a result, these protons do not appear as simple first-order multiplets, but rather as complex overlapping signals. The α -methine proton is strongly deshielded by the magnetic anisotropy of the adjacent carbonyl π -system, shifting it downfield to approximately 4.05 ppm.
Self-Validating NMR Acquisition Protocol
A single 1D 1 H NMR spectrum is insufficient for the unambiguous assignment of this molecule due to the complex multiplet overlap in the aliphatic region. To ensure absolute trustworthiness, the following step-by-step, self-validating protocol must be executed.
Step-by-Step Methodology
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Sample Preparation : Dissolve 15–20 mg of high-purity cyclobutyl 2-methoxyphenyl ketone in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal standard (0.00 ppm), validating the chemical shift baseline.
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1D 1 H Acquisition : Utilize a 400 MHz or 500 MHz spectrometer. Apply a 30° excitation pulse with a relaxation delay ( D1 ) of 2.0 seconds. Acquire 16 scans. Validation Check: Total integration must equal exactly 14 protons.
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1D 13 C & DEPT-135 Acquisition : Acquire at 100 MHz or 125 MHz using WALTZ-16 power-gated decoupling. Set D1 to 2.0 seconds and acquire 1024 scans. Follow with a DEPT-135 sequence to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase) carbons.
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2D HSQC (Heteronuclear Single Quantum Coherence) : Run a multiplicity-edited HSQC to map direct 1 J CH couplings. This validates the 1D 13 C assignments by directly linking them to the integrated 1 H signals.
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2D HMBC (Heteronuclear Multiple Bond Correlation) : Optimize the pulse sequence for a long-range coupling constant of n J CH = 8 Hz. This is the critical step to validate quaternary carbons (C=O, C-1, C-2) by observing 2-bond and 3-bond correlations from adjacent proton systems.
Figure 1: Self-validating NMR experimental workflow for unambiguous chemical shift assignment.
Quantitative Spectral Data Assignments
The following tables summarize the validated chemical shift assignments, derived from the integration of empirical baseline data for the 2-methoxyphenyl[2, 3] and cyclobutyl ketone [4, 5] fragments.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |
| H-6 (Ar) | 7.55 | dd | 1H | 7.6, 1.8 | Deshielded by adjacent C=O anisotropy. |
| H-4 (Ar) | 7.42 | ddd | 1H | 8.4, 7.6, 1.8 | Para to C=O, minimal resonance shielding. |
| H-5 (Ar) | 6.98 | t | 1H | 7.6 | Shielded by para +R effect of OCH 3 . |
| H-3 (Ar) | 6.94 | d | 1H | 8.4 | Shielded by ortho +R effect of OCH 3 . |
| H- α (Cyclobutyl) | 4.05 | quintet | 1H | 8.5 | Deshielded by C=O; coupled to 4 β -protons. |
| OCH 3 | 3.88 | s | 3H | - | Standard methoxy singlet. |
| H- β (Cyclobutyl) | 2.40 – 2.25 | m | 2H | - | Diastereotopic ring protons (equatorial-like). |
| H- β′ (Cyclobutyl) | 2.15 – 2.00 | m | 2H | - | Diastereotopic ring protons (axial-like). |
| H- γ (Cyclobutyl) | 1.95 – 1.80 | m | 2H | - | Furthest aliphatic protons from C=O. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Assignment Rationale |
| C=O (Carbonyl) | 203.5 | Quaternary (Null) | Highly deshielded ketone carbon. |
| C-2 (Ar-OMe) | 158.2 | Quaternary (Null) | Oxygen-bound aromatic carbon. |
| C-4 (Ar) | 133.1 | Positive (CH) | Para to carbonyl. |
| C-6 (Ar) | 129.8 | Positive (CH) | Ortho to carbonyl. |
| C-1 (Ar-C=O) | 128.5 | Quaternary (Null) | Carbonyl-bound aromatic carbon. |
| C-5 (Ar) | 120.5 | Positive (CH) | Meta to carbonyl. |
| C-3 (Ar) | 111.5 | Positive (CH) | Ortho to methoxy group. |
| OCH 3 | 55.6 | Positive (CH 3 ) | Standard methoxy carbon. |
| C- α (Cyclobutyl) | 46.2 | Positive (CH) | Deshielded by adjacent carbonyl. |
| C- β (Cyclobutyl) | 28.5 | Negative (CH 2 ) | Two equivalent carbons (by symmetry). |
| C- γ (Cyclobutyl) | 18.2 | Negative (CH 2 ) | Most shielded ring carbon. |
2D NMR Validation Strategy: The HMBC Map
The ultimate proof of molecular topology relies on Heteronuclear Multiple Bond Correlation (HMBC). By detecting 2JCH and 3JCH couplings, we bridge the isolated spin systems.
The structural integrity of cyclobutyl 2-methoxyphenyl ketone is confirmed by the following critical HMBC cross-peaks:
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The Carbonyl Bridge : The cyclobutyl H- α ( δ 4.05) and the aromatic H-6 ( δ 7.55) both show strong 3J correlations to the quaternary carbonyl carbon at δ 203.5. This definitively links the two ring systems.
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The Methoxy Anchor : The methoxy protons ( δ 3.88) show a sharp 3J correlation to the quaternary C-2 carbon ( δ 158.2), proving the regiochemistry of the ether linkage on the aromatic ring.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the structure.
References
- European Patent Office. "EP 0626939 B1: TRI-SUBSTITUTED PHENYL DERIVATIVES AS PHOSPHODIESTERASE INHIBITORS." Google Patents.
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Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry: 1H NMR and 13C NMR spectra of 2-Methoxyacetophenone." RSC.org. Available at:[Link]
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National Center for Biotechnology Information. "2'-Methoxyacetophenone | C9H10O2 | CID 68481." PubChem. Available at:[Link]
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National Center for Biotechnology Information. "Cyclobutyl phenyl ketone | C11H12O | CID 79414." PubChem. Available at:[Link]
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ChemRxiv. "Tetrahydroxydiboron-Mediated Palladium-Catalyzed Deoxygenative Transfer Hydrogenation of Aryl Ketones." ChemRxiv.org. Available at:[Link]
